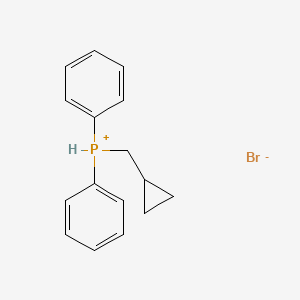
(Cyclopropylmethyl)(diphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopropylmethyl)(diphenyl)phosphanium bromide is an organophosphorus compound that features a cyclopropylmethyl group and two phenyl groups attached to a phosphorus atom, with bromide as the counterion. This compound is of interest due to its unique structural properties and its applications in various chemical reactions, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)(diphenyl)phosphanium bromide typically involves the reaction of cyclopropylmethyl bromide with diphenylphosphine. The reaction proceeds via a nucleophilic substitution mechanism, where the bromide ion is displaced by the diphenylphosphine:
Cyclopropylmethyl bromide+Diphenylphosphine→(Cyclopropylmethyl)(diphenyl)phosphanium bromide
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction mixture is typically heated to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of specialized reactors and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)(diphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can replace the bromide ion.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
(Cyclopropylmethyl)(diphenyl)phosphanium bromide has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)(diphenyl)phosphanium bromide in chemical reactions involves the formation of a phosphorus ylide. The ylide can react with carbonyl compounds to form alkenes via the Wittig reaction. The phosphorus atom in the ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a betaine intermediate, which then undergoes cyclization to form the final alkene product .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A commonly used phosphine in organic synthesis.
Methyltriphenylphosphonium bromide: Another phosphonium salt used in the Wittig reaction.
Cyclopropylmethyl bromide: A precursor in the synthesis of (Cyclopropylmethyl)(diphenyl)phosphanium bromide.
Uniqueness
This compound is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in specific synthetic applications where traditional phosphines may not be suitable.
Properties
CAS No. |
112160-56-2 |
|---|---|
Molecular Formula |
C16H18BrP |
Molecular Weight |
321.19 g/mol |
IUPAC Name |
cyclopropylmethyl(diphenyl)phosphanium;bromide |
InChI |
InChI=1S/C16H17P.BrH/c1-3-7-15(8-4-1)17(13-14-11-12-14)16-9-5-2-6-10-16;/h1-10,14H,11-13H2;1H |
InChI Key |
FKCJMNBNJXXYPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















